molecular formula C17H21NOS2 B4838466 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4838466
M. Wt: 319.5 g/mol
InChI Key: CGEMRAKXUVZBQL-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that is widely used in scientific research. This compound has gained significant attention in recent years due to its unique properties, including its ability to act as a mitochondrial respiratory chain inhibitor, and its potential applications in various fields of research.

Mechanism of Action

5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the mitochondrial respiratory chain, specifically the activity of complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to provide a simple and reliable method for measuring cell viability and proliferation. However, it is important to note that this compound can also have non-specific effects on cell metabolism, which can complicate data interpretation. Additionally, this compound is not suitable for use in certain types of cells, such as those that do not have active mitochondria.

Future Directions

There are numerous potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new methods for using this compound as a diagnostic tool for various diseases, such as cancer and neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a potential therapeutic agent for these diseases. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as drug discovery and toxicology.

Scientific Research Applications

5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has numerous applications in scientific research. It is commonly used as a mitochondrial respiratory chain inhibitor, which makes it useful in studying the mechanisms of oxidative stress and cell death. This compound is also used as a colorimetric assay reagent for the detection of cell viability and proliferation in various cell-based assays.

Properties

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS2/c1-11(2)18-15(19)14(21-16(18)20)10-12-6-8-13(9-7-12)17(3,4)5/h6-11H,1-5H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEMRAKXUVZBQL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
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5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

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